molecular formula C9H11F2N B13330496 4-(difluoromethyl)-N,N-dimethylaniline

4-(difluoromethyl)-N,N-dimethylaniline

Cat. No.: B13330496
M. Wt: 171.19 g/mol
InChI Key: RHWZABSJSJYUPX-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-N,N-dimethylaniline is an organic compound that features a difluoromethyl group attached to an aniline ring

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

4-(difluoromethyl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-N,N-dimethylaniline involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-N,N-dimethylaniline
  • 4-(fluoromethyl)-N,N-dimethylaniline
  • 4-(chloromethyl)-N,N-dimethylaniline

Uniqueness

4-(difluoromethyl)-N,N-dimethylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability compared to its analogs, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

4-(difluoromethyl)-N,N-dimethylaniline

InChI

InChI=1S/C9H11F2N/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6,9H,1-2H3

InChI Key

RHWZABSJSJYUPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(F)F

Origin of Product

United States

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